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Compound of Interest

Compound Name: Boc-L-methioninol

Cat. No.: B1278759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Boc-L-methioninol
and its common alternatives, Cbz-L-methioninol and Fmoc-L-methioninol. Due to the limited

availability of publicly accessible, peer-reviewed spectroscopic data for the protected L-

methioninol series, this guide presents a detailed comparison of the corresponding, structurally

similar N-protected L-methionine derivatives. The expected spectral differences arising from

the reduction of the carboxylic acid to a primary alcohol will be discussed to provide a

predictive framework for the analysis of Boc-L-methioninol and its analogues.

Comparison of Spectroscopic Data
While specific experimental data for Boc-L-methioninol, Cbz-L-methioninol, and Fmoc-L-

methioninol is not readily available in the searched literature, a comparative analysis of their

parent amino acid derivatives provides valuable insights. The following table summarizes the

key spectroscopic features for Boc-L-methionine, Cbz-L-methionine, and Fmoc-L-methionine.
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Spectroscopic Data Boc-L-methionine Cbz-L-methionine Fmoc-L-methionine

¹H NMR (CDCl₃, δ

ppm)

~1.42 (s, 9H,

C(CH₃)₃), ~2.05 (s,

3H, SCH₃), 1.92-2.15

(m, 2H, CH₂), ~2.52 (t,

2H, CH₂S), ~4.40 (m,

1H, CH), ~6.91 (br,

1H, NH), ~11.62 (br,

1H, COOH)[1]

~2.10 (s, 3H, SCH₃),

~2.00-2.20 (m, 2H,

CH₂), ~2.50 (t, 2H,

CH₂S), ~4.50 (m, 1H,

CH), ~5.10 (s, 2H,

OCH₂Ph), ~5.70 (d,

1H, NH), ~7.35 (m,

5H, Ar-H), ~9.80 (br s,

1H, COOH)

~2.08 (s, 3H, SCH₃),

~2.00-2.25 (m, 2H,

CH₂), ~2.55 (t, 2H,

CH₂S), ~4.22 (t, 1H,

Fmoc-CH), ~4.40 (d,

2H, OCH₂), ~4.55 (m,

1H, CH), ~5.50 (d, 1H,

NH), ~7.30-7.80 (m,

8H, Ar-H), ~9.70 (br s,

1H, COOH)

¹³C NMR (CDCl₃, δ

ppm)

~15.5 (SCH₃), ~28.3

(C(CH₃)₃), ~30.0

(CH₂), ~31.5 (CH₂S),

~53.0 (CH), ~80.0

(C(CH₃)₃), ~155.5

(C=O, Boc), ~176.0

(COOH)

~15.5 (SCH₃), ~30.0

(CH₂), ~31.5 (CH₂S),

~53.5 (CH), ~67.0

(OCH₂Ph), ~128.0,

128.2, 128.5 (Ar-CH),

~136.0 (Ar-C), ~156.0

(C=O, Cbz), ~176.0

(COOH)

~15.5 (SCH₃), ~30.0

(CH₂), ~31.5 (CH₂S),

~47.2 (Fmoc-CH),

~53.5 (CH), ~67.0

(OCH₂), ~120.0,

125.0, 127.0, 127.7

(Ar-CH), ~141.3,

143.8 (Ar-C), ~156.0

(C=O, Fmoc), ~176.0

(COOH)

Mass Spectrometry

(m/z)
M+H⁺ ≈ 250.1[1] M+H⁺ ≈ 284.1 M+H⁺ ≈ 372.1

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and

experimental conditions.

Expected Spectroscopic Differences for Protected
L-Methioninol Derivatives
The primary structural difference between the protected L-methionine compounds listed above

and their corresponding L-methioninol analogues is the reduction of the carboxylic acid group (-

COOH) to a primary alcohol group (-CH₂OH). This transformation is expected to induce the

following key changes in their respective spectra:
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¹H NMR:

The broad singlet corresponding to the carboxylic acid proton (~9-12 ppm) will be absent.

A new set of signals corresponding to the diastereotopic protons of the -CH₂OH group will

appear, likely in the range of 3.5-4.0 ppm. These protons will typically exhibit coupling to

the adjacent chiral center proton (CH).

The signal for the α-proton (CH) will likely experience a slight upfield shift due to the

change in the adjacent functional group.

¹³C NMR:

The signal for the carboxylic acid carbon (~176 ppm) will be absent.

A new signal for the primary alcohol carbon (-CH₂OH) will appear in the upfield region,

typically around 60-65 ppm.

Mass Spectrometry:

The molecular weight of the L-methioninol derivatives will be lower than their L-methionine

counterparts by 14 atomic mass units (the difference between -COOH and -CH₂OH).

The fragmentation patterns will also differ. For instance, the loss of water (H₂O) from the

primary alcohol may be a prominent fragmentation pathway for the L-methioninol

derivatives under certain ionization conditions. A characteristic fragmentation of Boc-

protected compounds involves the loss of isobutylene (56 Da).[2][3]

Experimental Protocols
Synthesis of Boc-L-methioninol
A plausible synthetic route to Boc-L-methioninol involves the reduction of the corresponding

protected amino acid, Boc-L-methionine.

Materials:

Boc-L-methionine
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Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) and a Lewis

acid (e.g., I₂)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure (General):

Dissolve Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF) to the stirred solution of

Boc-L-methionine.

Allow the reaction mixture to warm to room temperature and stir for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of water or methanol at

0 °C.

Remove the THF under reduced pressure.

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate

solution.

Separate the organic layer, and wash it sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude Boc-L-methioninol.
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Purify the crude product by column chromatography on silica gel if necessary.

Note: This is a general procedure and may require optimization for specific scales and

conditions. Similar reduction strategies can be applied for the synthesis of Cbz-L-methioninol

and Fmoc-L-methioninol from their corresponding protected amino acids.

Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters

include a proton-decoupled sequence, a 30° pulse angle, a 2-5 second relaxation delay, and

a sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid

chromatography (LC-MS). Use a soft ionization technique like electrospray ionization (ESI)

to minimize fragmentation and observe the molecular ion.
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Caption: General workflow for the synthesis and spectroscopic analysis of protected amino

alcohols.
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Caption: Key chemical transformations in the preparation of Boc-L-methioninol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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